3-(1-Adamantyl)but-2-enoic acid
Description
3-(1-Adamantyl)but-2-enoic acid is a carboxylic acid derivative featuring a bulky adamantyl group attached to a conjugated butenoic acid backbone.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(1-adamantyl)but-2-enoic acid |
InChI |
InChI=1S/C14H20O2/c1-9(2-13(15)16)14-6-10-3-11(7-14)5-12(4-10)8-14/h2,10-12H,3-8H2,1H3,(H,15,16) |
InChI Key |
WAUDIYIPJOHERP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
Table 1: Structural and Functional Comparison of 3-(1-Adamantyl)but-2-enoic Acid and Analogues
Key Differences and Implications
Substituent Effects: Adamantyl vs. Aryl Groups: The adamantyl group in this compound confers greater lipophilicity and steric bulk compared to aryl-substituted analogues like 3-(4-methoxyphenyl)but-2-enoic acid. This may enhance cellular uptake but reduce aqueous solubility .
Biological Activity: Apoptosis Induction: CD437/AHPN, a naphthalene-based adamantyl retinoid, triggers apoptosis via mitochondrial permeability transition (MPT) and caspase activation, independent of retinoid receptors . Receptor Interactions: Unlike CD437/AHPN, which minimally activates RARγ, simpler adamantyl acids (e.g., 1-adamantane acetic acid) may lack receptor-binding motifs, emphasizing the role of hybrid scaffolds in modulating activity .
Synthetic Accessibility :
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